molecular formula C16H20N4O3S2 B253698 N-(3-{[(3-methoxypropyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1,2,3-thiadiazole-4-carboxamide

N-(3-{[(3-methoxypropyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1,2,3-thiadiazole-4-carboxamide

Número de catálogo B253698
Peso molecular: 380.5 g/mol
Clave InChI: KRKJEDBEFNQJLE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(3-{[(3-methoxypropyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1,2,3-thiadiazole-4-carboxamide, also known as TAK-659, is a novel small molecule inhibitor that has gained significant attention in the field of oncology research. This compound has shown promising results in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors.

Mecanismo De Acción

N-(3-{[(3-methoxypropyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1,2,3-thiadiazole-4-carboxamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a key role in the signaling pathways involved in the survival and proliferation of cancer cells. By inhibiting BTK, N-(3-{[(3-methoxypropyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1,2,3-thiadiazole-4-carboxamide blocks the activation of downstream signaling pathways, leading to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and physiological effects:
N-(3-{[(3-methoxypropyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1,2,3-thiadiazole-4-carboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In clinical studies, N-(3-{[(3-methoxypropyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1,2,3-thiadiazole-4-carboxamide has been well-tolerated, with manageable side effects such as fatigue, diarrhea, and nausea. N-(3-{[(3-methoxypropyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1,2,3-thiadiazole-4-carboxamide has also been shown to have minimal drug-drug interactions, making it a promising candidate for combination therapy with other anti-cancer agents.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of N-(3-{[(3-methoxypropyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1,2,3-thiadiazole-4-carboxamide is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. However, one of the limitations of N-(3-{[(3-methoxypropyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1,2,3-thiadiazole-4-carboxamide is its relatively low potency compared to other BTK inhibitors, which may limit its efficacy in certain cancer types. Additionally, N-(3-{[(3-methoxypropyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1,2,3-thiadiazole-4-carboxamide has not yet been extensively studied in combination with other anti-cancer agents, which may limit its potential for use in combination therapy.

Direcciones Futuras

Future research on N-(3-{[(3-methoxypropyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1,2,3-thiadiazole-4-carboxamide could focus on several areas, including the optimization of its potency and selectivity, the identification of biomarkers that can predict response to N-(3-{[(3-methoxypropyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1,2,3-thiadiazole-4-carboxamide, and the evaluation of its efficacy in combination with other anti-cancer agents. Additionally, further studies are needed to elucidate the mechanisms of resistance to N-(3-{[(3-methoxypropyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1,2,3-thiadiazole-4-carboxamide and to identify strategies to overcome resistance. Overall, N-(3-{[(3-methoxypropyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1,2,3-thiadiazole-4-carboxamide is a promising candidate for the treatment of cancer, and further research is needed to fully explore its potential in this area.

Métodos De Síntesis

The synthesis of N-(3-{[(3-methoxypropyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1,2,3-thiadiazole-4-carboxamide involves several steps, including the preparation of key intermediates and the final coupling reaction. The starting material for the synthesis is 2-aminothiophenol, which is reacted with ethyl chloroformate to form the corresponding carbamate. This intermediate is then reacted with 3-methoxypropylamine to introduce the side chain. The resulting amine is then reacted with 2-bromo-4,5,6,7-tetrahydro-1-benzothiophene to form the key intermediate, which is further reacted with thiosemicarbazide to form the final product.

Aplicaciones Científicas De Investigación

N-(3-{[(3-methoxypropyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1,2,3-thiadiazole-4-carboxamide has been extensively studied in preclinical and clinical studies for its potential use in the treatment of cancer. In vitro studies have shown that N-(3-{[(3-methoxypropyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1,2,3-thiadiazole-4-carboxamide inhibits the growth of cancer cells, induces apoptosis, and inhibits the activation of various signaling pathways involved in cancer cell survival and proliferation. In vivo studies have also demonstrated the efficacy of N-(3-{[(3-methoxypropyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1,2,3-thiadiazole-4-carboxamide in reducing tumor growth and improving survival in animal models of cancer.

Propiedades

Nombre del producto

N-(3-{[(3-methoxypropyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1,2,3-thiadiazole-4-carboxamide

Fórmula molecular

C16H20N4O3S2

Peso molecular

380.5 g/mol

Nombre IUPAC

N-[3-(3-methoxypropylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]thiadiazole-4-carboxamide

InChI

InChI=1S/C16H20N4O3S2/c1-23-8-4-7-17-15(22)13-10-5-2-3-6-12(10)25-16(13)18-14(21)11-9-24-20-19-11/h9H,2-8H2,1H3,(H,17,22)(H,18,21)

Clave InChI

KRKJEDBEFNQJLE-UHFFFAOYSA-N

SMILES

COCCCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CSN=N3

SMILES canónico

COCCCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CSN=N3

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.